molecular formula C20H31N3O2 B3853568 ethyl 4-[(1-benzyl-4-piperidinyl)amino]-1-piperidinecarboxylate

ethyl 4-[(1-benzyl-4-piperidinyl)amino]-1-piperidinecarboxylate

Cat. No. B3853568
M. Wt: 345.5 g/mol
InChI Key: RGSRYTUDCNEWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “ethyl 4-[(1-benzyl-4-piperidinyl)amino]-1-piperidinecarboxylate” is a complex organic molecule that contains several functional groups, including an ethyl ester group, a benzyl group, and two piperidine rings . Piperidine is a common motif in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains two piperidine rings, which are six-membered rings with one nitrogen atom . The benzyl group is a phenyl ring attached to a methylene group, and the ethyl ester group consists of a carbonyl group (C=O) adjacent to an ether group (C-O-C) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperidine rings might undergo reactions at the nitrogen atom or at the carbon atoms in the ring . The benzyl group could participate in reactions involving the phenyl ring or the methylene group . The ester group is often involved in reactions such as hydrolysis, reduction, and transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar ester group could affect its solubility in different solvents . The piperidine rings could influence its boiling and melting points .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs that contain piperidine rings act on the central nervous system . The specific effects of this compound would depend on factors such as its stereochemistry and the presence of other functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and biological activity. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The potential applications and future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

ethyl 4-[(1-benzylpiperidin-4-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-2-25-20(24)23-14-10-19(11-15-23)21-18-8-12-22(13-9-18)16-17-6-4-3-5-7-17/h3-7,18-19,21H,2,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSRYTUDCNEWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[(1-benzyl-4-piperidinyl)amino]-1-piperidinecarboxylate
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